N,N-diethyl-2-(2-fluorophenoxy)ethanamine
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Overview
Description
N,N-diethyl-2-(2-fluorophenoxy)ethanamine is an organic compound that belongs to the class of phenoxyethanamines It is characterized by the presence of a fluorine atom attached to the phenyl ring and an ethanamine chain substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-fluorophenoxy)ethanamine typically involves the reaction of 2-(2-fluorophenoxy)ethanamine with diethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
2-(2-fluorophenoxy)ethanamine+diethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-fluorophenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-(2-fluorophenoxy)ethanone, while reduction can produce N,N-diethyl-2-(2-fluorophenoxy)ethanol.
Scientific Research Applications
N,N-diethyl-2-(2-fluorophenoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-fluorophenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The ethanamine chain allows for interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(4-fluorophenoxy)ethanamine
- N,N-diethyl-2-(2-chlorophenoxy)ethanamine
- N,N-diethyl-2-(2-bromophenoxy)ethanamine
Uniqueness
N,N-diethyl-2-(2-fluorophenoxy)ethanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The diethyl substitution on the ethanamine chain also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N,N-diethyl-2-(2-fluorophenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLYQSJDVKYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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